molecular formula C18H17Cl2NOS B1613873 2,4-Dichloro-4'-thiomorpholinomethyl benzophenone CAS No. 898783-12-5

2,4-Dichloro-4'-thiomorpholinomethyl benzophenone

Cat. No. B1613873
CAS RN: 898783-12-5
M. Wt: 366.3 g/mol
InChI Key: NHKIDFQMVLTUDT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of DTMBP is C18H17Cl2NOS. It is a benzophenone derivative, which means it contains a ketone functional group attached to two phenyl groups. One of these phenyl groups is substituted with two chlorine atoms, and the other is substituted with a thiomorpholinomethyl group .

Scientific Research Applications

Benzophenone Photophores in Bioorganic Chemistry

Benzophenone photophores, including derivatives similar to 2,4-Dichloro-4'-thiomorpholinomethyl benzophenone, serve a pivotal role in bioorganic chemistry and material science due to their unique photochemical properties. Upon excitation, benzophenone photophores form a biradicaloid triplet state capable of abstracting a hydrogen atom from accessible C-H bonds. This property is exploited in various applications, such as binding/contact site mapping, identification of molecular targets, proteome profiling, bioconjugation, and surface grafting. Their low reactivity towards water, stability under ambient light, and the convenience of excitation at 365 nm make them versatile tools in scientific research (Dormán et al., 2016).

Antitumor Activity of Benzophenone Derivatives

Research on novel benzophenone derivatives, including morpholino and thiomorpholino benzophenones, has demonstrated significant cytotoxic and antitumor activities. These compounds, developed through Friedel-Crafts condensation, have shown potent effects against P388 murine leukemia and PC-6 human lung carcinoma cells in vitro. Their antitumor efficacy has been confirmed in vivo against malignant ascites caused by intraperitoneal inoculation of P388 cells in mice, highlighting their potential in cancer therapy (Kumazawa et al., 1997).

Photocatalytic Applications

The photocatalytic properties of benzophenone and its derivatives are explored for environmental applications, such as the degradation of pollutants. Studies on photocatalyzed oxidation pathways, including those of chlorophenols by semiconductor catalysts, underline the potential of benzophenone derivatives in water treatment and purification technologies. These findings suggest that benzophenone-based compounds can contribute to the development of efficient, environmentally friendly photocatalysts for the removal of hazardous substances from water (Tang & Huang, 1995).

properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKIDFQMVLTUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642936
Record name (2,4-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898783-12-5
Record name Methanone, (2,4-dichlorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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